9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one
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Overview
Description
9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one, also known as Irisflorentin, is a complex organic compound with a molecular formula of C20H18O8 and a molecular weight of 386.35 g/mol . This compound is notable for its unique structure, which includes a trimethoxyphenyl group and a dioxolochromenone core. It is found in various plant species and has been studied for its diverse biological activities .
Preparation Methods
The synthesis of 9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the intermediate compounds, which are then cyclized to form the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the dioxolochromenone ring . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to disruption of cellular processes and induction of apoptosis in cancer cells . The compound also affects signaling pathways, including the down-regulation of ERK2 (Extracellular Signal Regulated Kinase 2) protein .
Comparison with Similar Compounds
Similar compounds to 9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one include:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
The uniqueness of this compound lies in its specific structural features and the broad range of biological activities it exhibits .
Properties
Molecular Formula |
C20H24O8 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
9-methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C20H24O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-6,8,12,15-16,19-20H,7,9H2,1-4H3 |
InChI Key |
MFZRSUFMXVCKDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2C(CC3C1OCO3)OC=C(C2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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